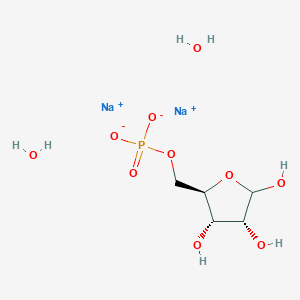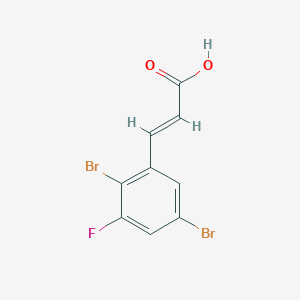
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxypropyl group, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through a nucleophilic substitution reaction using 3-chloropropanol or 3-bromopropanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazolones.
Substitution: Formation of substituted pyrazolones with various functional groups.
科学的研究の応用
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-5-one: Lacks the hydroxypropyl group.
4-Hydroxy-4-(3-hydroxypropyl)-1H-pyrazol-5-one: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)-1H-pyrazol-5-one: Lacks both the hydroxy and hydroxypropyl groups.
Uniqueness
4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is unique due to the presence of both the trifluoromethyl and hydroxypropyl groups, which can impart distinct chemical and physical properties
特性
分子式 |
C7H9F3N2O3 |
|---|---|
分子量 |
226.15 g/mol |
IUPAC名 |
4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H9F3N2O3/c8-7(9,10)4-6(15,2-1-3-13)5(14)12-11-4/h13,15H,1-3H2,(H,12,14) |
InChIキー |
BKPZTSFONRGJAU-UHFFFAOYSA-N |
正規SMILES |
C(CC1(C(=NNC1=O)C(F)(F)F)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


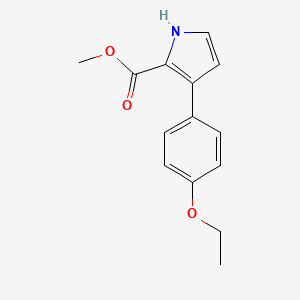
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
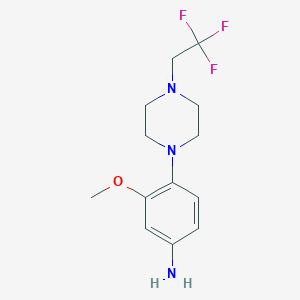
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

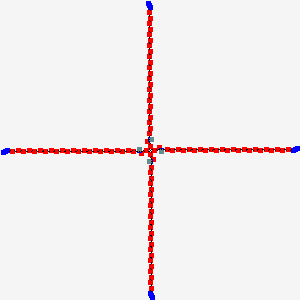

![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)



